Carboxymycobactin T is a cyclic depsipeptide compound classified as a siderophore, which plays a crucial role in the iron acquisition for various mycobacterial species, particularly Mycobacterium tuberculosis. This compound is essential for the growth of these bacteria under iron-limiting conditions, which are common in host environments. Carboxymycobactin T is part of a larger family of mycobactins and carboxymycobactins, which are characterized by their ability to chelate iron and facilitate its transport into bacterial cells .
Carboxymycobactin T is derived from Mycobacterium avium, a species closely related to Mycobacterium tuberculosis. The biosynthesis of carboxymycobactin T involves a complex pathway that includes nonribosomal peptide synthetases and polyketide synthases, which are responsible for the assembly of its unique structure .
Carboxymycobactin T belongs to the class of organic compounds known as cyclic depsipeptides. It is categorized within the broader group of organic acids and derivatives, specifically as a peptidomimetic compound. Its classification highlights its structural complexity and functional importance in microbial physiology .
The synthesis of carboxymycobactin T involves several key steps, typically utilizing synthetic organic chemistry techniques. The primary method includes the assembly of the cyclic structure through nonribosomal peptide synthesis pathways. The genes responsible for this biosynthesis have been identified and characterized, allowing for targeted synthesis approaches.
The synthesis often requires specific conditions to ensure the correct folding and cyclization of the peptide chain. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification, while mass spectrometry assists in confirming molecular weights and structural integrity.
Carboxymycobactin T has a complex molecular structure characterized by its cyclic depsipeptide framework. The chemical formula for carboxymycobactin T is , indicating the presence of iron within its structure, which is integral to its function as a siderophore.
The InChI Key for carboxymycobactin T is GJJULHJRORAZCG-QMDLAEJKSA-M. This unique identifier aids in database searches and facilitates further research into its properties and applications.
Carboxymycobactin T participates in various chemical reactions primarily related to its role as an iron chelator. These reactions include:
The stability of the iron-carboxymycobactin complex is influenced by pH and temperature conditions. Studies have shown that these factors can significantly affect the efficiency of iron uptake by Mycobacterium species .
The mechanism by which carboxymycobactin T facilitates iron acquisition involves several steps:
This mechanism is critical for bacterial survival in iron-limited environments typical of host tissues during infection .
Relevant data indicate that carboxymycobactin T's stability and reactivity are crucial for its function as an effective siderophore .
Carboxymycobactin T has significant applications in microbiology and pharmacology:
The biosynthesis of Carboxymycobactin T is orchestrated by two polycistronic gene clusters, mbt-1 and mbt-2, spanning 24 kb and 8 kb of the Mycobacterium tuberculosis genome, respectively. The mbt-1 locus (mbtA–mbtJ) encodes enzymes responsible for assembling the core hydroxyphenyloxazoline scaffold and salicylate-derived iron-chelating moieties, while mbt-2 (mbtK–mbtN) directs lipid tail modifications critical for functional maturation [4] [5]. Global bioinformatic analyses of bacterial biosynthetic gene clusters (BGCs) reveal that this system belongs to the aryl polyene carboxylic acid family, representing the largest known BGC family in prokaryotes with >1,000 members [5].
Iron availability exerts strict transcriptional control through the ferric uptake regulator (IdeR). Under iron-replete conditions, IdeR dimerizes and represses mbt transcription by binding conserved 19-bp promoter sequences (iron-boxes). During iron starvation, derepression occurs alongside upregulation of the histone-like protein HupB, which facilitates iron transfer between siderophores [1] [4]. This dual regulatory layer ensures siderophore production aligns with metabolic demand.
Table 1: Core Genetic Architecture of Carboxymycobactin T Biosynthesis
| Gene Locus | Gene Products | Primary Function |
|---|---|---|
| mbt-1 | MbtA, MbtB, MbtC, MbtD, MbtE | Salicylate activation; peptide-polyketide assembly |
| MbtF, MbtG, MbtH, MbtI, MbtJ | Oxazoline ring formation; chain elongation | |
| mbt-2 | MbtK, MbtL, MbtM, MbtN | Acyl transfer; dehydrogenation; chain modification |
The mycobactin synthases (MbtA–N) constitute a non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) hybrid machinery. Biosynthesis initiates with MbtI converting chorismate to salicylate via isochorismate, a reaction dependent on the EntC/EntD hydrolases [6]. MbtI adenylates salicylate, forming salicyl-AMP, which MbtA covalently loads onto the phosphopantetheine arm of MbtB. The MbtB–MbtE NRPS-PKS assembly line then incorporates alkylamines (e.g., spermidine) and acetate units, constructing the peptidyl-polyketide backbone [5] [9].
MbtK functions as an essential O-acyltransferase, appending a monocarboxylic fatty acyl chain (C12–C20) to the ε-amino group of the central lysine residue. Lipidomic profiling of ΔmbtK mutants confirms complete ablation of Carboxymycobactin T production, demonstrating its non-redundant role in acylation [9]. MbtN, identified as a dehydrogenase, introduces a stereospecific cis-unsaturation at C2–C3 of the acyl chain. ΔmbtN mutants produce exclusively saturated siderophores but retain iron-scavenging capacity, indicating MbtN's role in structural refinement rather than core functionality [9].
Table 2: Key Mycobactin Synthases and Catalytic Functions
| Enzyme | Reaction Type | Structural Impact |
|---|---|---|
| MbtI | Salicylate synthase | Generates iron-chelating headgroup |
| MbtA | Salicyl-AMP ligase | Activates salicylate for NRPS loading |
| MbtB-MbtE | NRPS-PKS hybrid | Assembles peptide-polyketide backbone |
| MbtK | Acyltransferase | Attaches lipid tail; essential for functionality |
| MbtN | Acyl chain dehydrogenase | Introduces C2=C3 unsaturation; modifies antigenicity |
The maturation of Carboxymycobactin T requires precise hydroxylation and acylation steps. Hydroxylation begins with TrpE2 (isochorismate synthase) converting chorismate to isochorismate, followed by EntC/EntD-mediated rearrangement to salicylate [6]. Three N-hydroxylations—catalyzed by MbtG, MbtF, and MbtD—convert lysyl and acyl side chain amines to hydroxamates, enhancing Fe³⁺ affinity to ~10³⁰ M⁻¹ [4] [9].
Acylation involves MbtK transferring a β-hydroxy fatty acyl chain from acyl-CoA to the lysine ε-amino group. Unlike mycobactin, Carboxymycobactin T terminates in a carboxylic acid group instead of a long alkyl chain, conferring water solubility. This modification arises via MbtL/MbtM-mediated oxidation of the terminal methyl group, a step absent in mycobactin synthesis [4] [9]. The cis-unsaturation inserted by MbtN enhances antigenicity 40-fold by altering lipid conformation, enabling T-cell recognition [9].
Recent lipidomic analyses reveal deoxysiderophores as critical intermediates in Carboxymycobactin T biosynthesis. Global metabolite profiling of M. tuberculosis synthase mutants identified saturated and unsaturated des-acyl-dideoxymycobactins—precursors lacking the acyl chain and hydroxylations [5] [9]. These intermediates accumulate in ΔmbtK strains, confirming MbtK acts late in the pathway to append the lipid tail to the peptide core.
Revised biosynthetic models propose two parallel branches:
Strikingly, ΔmbtK mutants exhibit phospholipid depletion and growth arrest in vivo, linking siderophore acylation to membrane homeostasis. This suggests deoxysiderophores may feedback-inhibit phospholipid synthesis during iron starvation, positioning Carboxymycobactin T as a metabolic linchpin coordinating iron acquisition and membrane integrity [9].
Experimental Validation of Revised Models
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